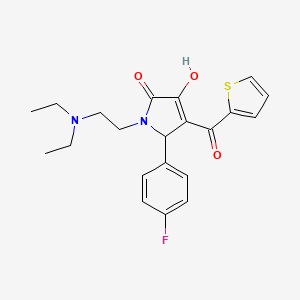

1-(2-(diethylamino)ethyl)-5-(4-fluorophenyl)-3-hydroxy-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one

Beschreibung

This compound belongs to a class of 3-hydroxy-pyrrol-2-one derivatives, characterized by a core pyrrolone scaffold substituted with a diethylaminoethyl side chain, a 4-fluorophenyl group, and a thiophene-2-carbonyl moiety. The diethylaminoethyl group enhances solubility in physiological environments, while the 4-fluorophenyl and thiophene-2-carbonyl substituents contribute to target binding through hydrophobic and π-π interactions.

Eigenschaften

IUPAC Name |

1-[2-(diethylamino)ethyl]-2-(4-fluorophenyl)-4-hydroxy-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23FN2O3S/c1-3-23(4-2)11-12-24-18(14-7-9-15(22)10-8-14)17(20(26)21(24)27)19(25)16-6-5-13-28-16/h5-10,13,18,26H,3-4,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPKNCYJQZFMPOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCN1C(C(=C(C1=O)O)C(=O)C2=CC=CS2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 1-(2-(diethylamino)ethyl)-5-(4-fluorophenyl)-3-hydroxy-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

- Molecular Formula : C27H31FN2O4

- Molecular Weight : 466.55 g/mol

- IUPAC Name : this compound

Physical Properties

| Property | Value |

|---|---|

| Hydrogen Bond Acceptors | 7 |

| Hydrogen Bond Donors | 1 |

| Rotatable Bonds | 11 |

| LogP (Partition Coefficient) | 4.991 |

| LogD (Distribution Coefficient) | 3.885 |

| Water Solubility (LogSw) | -4.54 |

| Acid Dissociation Constant (pKa) | 9.97 |

Antiviral Activity

Recent studies indicate that compounds similar to this pyrrolone derivative possess significant antiviral properties. For instance, derivatives have shown efficacy against various viral strains, including those responsible for respiratory infections. The compound's structural features, particularly the diethylamino group and fluorophenyl moiety, are believed to enhance its interaction with viral proteins, potentially inhibiting their function.

Antimicrobial Properties

Research has highlighted the antimicrobial potential of this class of compounds, particularly against multidrug-resistant bacteria. The presence of the thiophene ring may contribute to its activity by disrupting bacterial cell membranes or interfering with metabolic pathways.

The proposed mechanism involves:

- Inhibition of Viral Entry : The compound may block viral entry by interacting with host cell receptors.

- Disruption of Protein Synthesis : It could interfere with the synthesis of viral proteins, thereby reducing viral replication.

- Membrane Disruption : In bacteria, it may compromise membrane integrity, leading to cell lysis.

Study 1: Antiviral Efficacy

A study published in a peer-reviewed journal evaluated the antiviral efficacy of similar compounds against the influenza virus. The results demonstrated a significant reduction in viral load in treated cells compared to controls, suggesting that the compound could serve as a lead for antiviral drug development .

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of pyrrolone derivatives against Staphylococcus aureus and Escherichia coli. The findings revealed that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, indicating its potential as an alternative treatment for resistant bacterial infections .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

Key structural differences among analogs lie in the substituents at three positions:

- R1: Side chain at position 1 (e.g., diethylaminoethyl, dimethylaminoethyl, or heterocyclic groups).

- R2 : Aryl/heteroaryl group at position 5 (e.g., 4-fluorophenyl, 3,4-dimethoxyphenyl, or phenyl).

- R3 : Carbonyl substituent at position 4 (e.g., thiophene-2-carbonyl, benzoyl, or substituted benzoyl).

Key Findings :

- Potency: Replacement of the diethylaminoethyl group (R1) with a 4,5-dimethylthiazol ring (F3226-1198) significantly enhances inhibitory activity (IC50 = 2.6 µM vs. 9.8 µM for the target compound’s analog) . This suggests heterocyclic R1 groups improve target engagement.

- Aryl Group Impact : Substituting 4-fluorophenyl (target compound) with phenyl (F3226-1197) reduces potency (IC50 = 7.0 µM), highlighting the importance of electron-withdrawing groups (e.g., fluorine) for binding .

- Carbonyl Substituent : The thiophene-2-carbonyl group (common in all analogs) appears critical for activity. Analogs with benzoyl derivatives (e.g., 3-fluoro-4-methylbenzoyl in ) lack reported IC50 data but may alter selectivity .

- Synthetic Accessibility : Base-catalyzed cyclization (used for 4-chlorophenyl analogs in –3) achieves moderate yields (75%), but scalability depends on substituent compatibility .

Physicochemical and Pharmacokinetic Considerations

- Metabolic Stability : Fluorine atoms (e.g., 4-fluorophenyl) reduce oxidative metabolism, extending half-life relative to methoxy or methyl substituents .

- Lipophilicity : Chlorophenyl analogs (–3) are more lipophilic than fluorophenyl derivatives, which may enhance membrane permeability but reduce aqueous solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.